
1,3-Dibromo-2-(propan-2-yloxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-2-(propan-2-yloxy)propane is an organobromine compound with the molecular formula C6H12Br2O. It is a colorless liquid with a sweet odor, commonly used in organic synthesis to form C3-bridged compounds. This compound is known for its bifunctional nature, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-(propan-2-yloxy)propane can be synthesized through the free radical addition of allyl bromide and hydrogen bromide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants to a specific temperature and maintaining the reaction environment to prevent side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with enhanced control and efficiency. The use of advanced reactors and continuous flow systems allows for the production of high-purity compounds at a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-2-(propan-2-yloxy)propane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can add to unsaturated compounds to form new products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Elimination Conditions: Elimination reactions typically require strong bases such as potassium tert-butoxide.
Addition Conditions: Addition reactions often involve catalysts like palladium or platinum.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination Products: Alkenes are the primary products of elimination reactions.
Addition Products: The addition of this compound to unsaturated compounds can form various substituted alkanes.
Applications De Recherche Scientifique
1,3-Dibromo-2-(propan-2-yloxy)propane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as an intermediate in the synthesis of biologically active compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,3-Dibromo-2-(propan-2-yloxy)propane involves its bifunctional nature, allowing it to interact with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, while the propan-2-yloxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile reagent in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromopropane: Similar in structure but lacks the propan-2-yloxy group.
1,2-Dibromopropane: Contains bromine atoms on adjacent carbon atoms, leading to different reactivity.
1,2,3-Tribromopropane: Contains an additional bromine atom, making it more reactive
Uniqueness
1,3-Dibromo-2-(propan-2-yloxy)propane is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. The presence of the propan-2-yloxy group provides additional reactivity and versatility compared to similar compounds .
Propriétés
Numéro CAS |
5426-39-1 |
|---|---|
Formule moléculaire |
C6H12Br2O |
Poids moléculaire |
259.97 g/mol |
Nom IUPAC |
1,3-dibromo-2-propan-2-yloxypropane |
InChI |
InChI=1S/C6H12Br2O/c1-5(2)9-6(3-7)4-8/h5-6H,3-4H2,1-2H3 |
Clé InChI |
JEAOJJGVGMVMFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13477829.png)
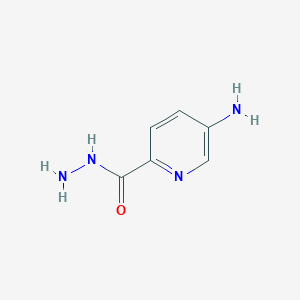
![2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}aceticacidhydrochloride](/img/structure/B13477833.png)
![{5-Azaspiro[2.5]octan-6-yl}methanol hydrochloride](/img/structure/B13477837.png)

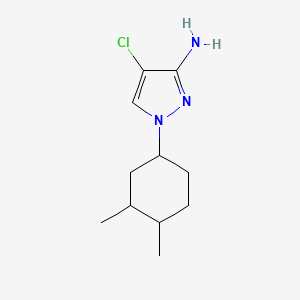
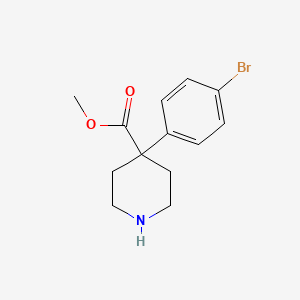
![8-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]octanamide](/img/structure/B13477857.png)
![2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13477858.png)
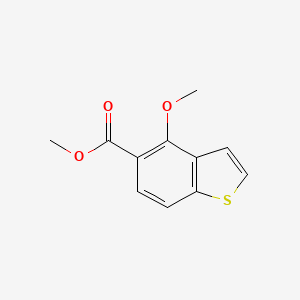
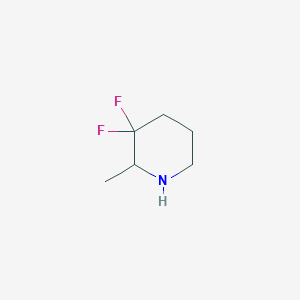
![dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13477882.png)
![2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid](/img/structure/B13477891.png)

